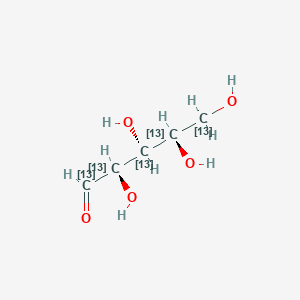
Prolyl-glycyl-proline Peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proline-glycine-proline (PGP) is a tripeptide molecule and an established biomarker for chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). PGP functions as a neutrophil chemoattractant and is derived from the proteolytic cleavage of collagen in the extracellular matrix by a multistep cascade. First, the matrix metalloproteases MMP-8 or MMP-9 cleave collagen to peptides 30-100 amino acids in length. Prolyl endopeptidase further cleaves the collagen fragments to PGP. PGP and the related peptide N-acetylated PGP act through chemokine receptors CXCR1 and CXCR2 on neutrophil cells. Patients with cystic fibrosis have been shown to have elevated levels of PGP peptides in sputum. PGP, but not N-acetylated PGP, has been demonstrated to be a substrate for the pro-inflammatory enzyme LTA4 hydrolase.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Prolyl-glycyl-proline (PGP) peptides have been extensively studied in the synthesis of various peptides and derivatives. Adams (2009) reported the synthesis of tripeptides with sequences incorporating 4-hydroxy-L-hydroxy-L-prolyl-X and the naturally occurring sequence glycyl-3-hydroxy-L-prolyl-4-hydroxy-L-proline (Adams, 2009).
Glyprolines as Regulatory Peptides
Glyprolines, short proline and glycine-containing peptides, including PGP, are recognized as a new type of regulatory peptides. They exhibit a wide range of physiological effects such as neuroprotection, gastric mucosa protection, inflammation regulation, hemostasis improvement, and hypolipidemic and normoglycemic effects. These peptides are relatively resistant to biodegradation and have an integrative effect on the human body (Жуйкова Светлана Евгеньевна, 2020).
Chondroprotective Effects
A study by Nakatani et al. (2009) demonstrated the chondroprotective effects of prolyl-hydroxyproline (Pro-Hyp), a bioactive peptide in collagen hydrolysate. This peptide inhibited the loss of chondrocytes and thinning of the articular cartilage layer in mice under pathological conditions (Nakatani et al., 2009).
Anti-Inflammatory Effects
The structural modification of PGP peptides has been shown to impact their properties significantly. Modified forms of PGP were studied for their effects on histamine secretion from mast cells and vessel permeability in rats, revealing various physiological activities depending on the specific structure (Kurenkova et al., 2017).
Effects on Calcium Levels in Cells
Research by Bondarenko et al. (2016) highlighted the role of PGP and its acetylated form in preventing calcium entry into the cytoplasm of rat peritoneal mast cells, indicating potential stabilizing effects on mast cells (Bondarenko et al., 2016).
Proline Analogues and Protein Stability
Studies have also focused on proline analogues, like 1,5-disubstituted[1,2,3]triazoles, as cis-peptide bond surrogates, which play a crucial role in protein folding and activity. This research has significant implications for understanding protein structure and function (Tam et al., 2007).
Loop Formation Dynamics in Polypeptide Chains
The presence of glycine and proline residues, as found in PGP, affects the dynamics of loop formation in polypeptide chains, crucial for protein folding and function. This study provides insights into the role of these residues in protein structure (Krieger et al., 2005).
Glyproline Peptides in Drug Development
Glyprolines, including PGP, have been proposed as a new group of drugs due to their stability and ability to pass gastro-enteric tract barriers, showing potential in various pathological processes (Ashmarin et al., 2005).
Absorption and Effectiveness in Osteoporosis
LMW-CH, including glycyl-prolyl-hydroxyproline, has been studied for its absorption mechanism and effects on osteoporosis, showing increased bone organic substance content (Watanabe-Kamiyama et al., 2010).
Propiedades
Nombre del producto |
Prolyl-glycyl-proline Peptide |
|---|---|
Peso molecular |
269.3 |
Sinónimos |
PGP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



